

An In-depth Technical Guide to (R)-(+)-1-Phenyl-1-propanol

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Compound of Interest

Compound Name: (R)-(+)-1-Phenyl-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of **(R)-(+)-1-Phenyl-1-propanol**, a critical chiral building block in synthetic organic chemistry and drug development.

Core Molecular Data

(R)-(+)-1-Phenyl-1-propanol is a chiral aromatic alcohol. Its fundamental molecular properties are summarized below.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₂ O	[1][2][3][4][5]
Molecular Weight	136.19 g/mol	[1][2][3][5]
CAS Registry Number	1565-74-8	[1][2][5]
IUPAC Name	(1R)-1-phenylpropan-1-ol	[3]

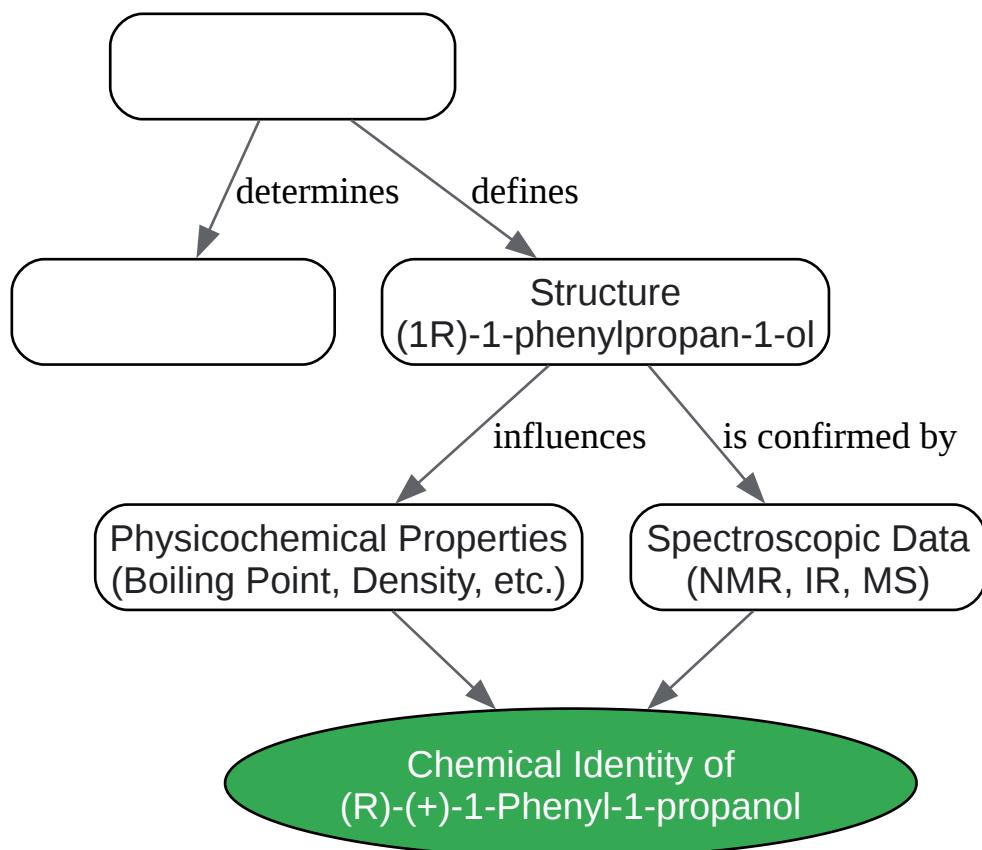
Physicochemical Properties

A summary of key physical and chemical properties is provided in the table below, offering a snapshot of the compound's characteristics relevant to experimental design and execution.

Property	Value
Appearance	Colorless to pale yellow liquid
Purity	≥ 99%
Boiling Point	219 °C
Density	0.993 g/cm ³
Refractive Index	1.521
Optical Purity	≥ 99% ee
Solubility	Soluble in methanol, ethanol, and other organic solvents.

Logical Relationship of Properties

The following diagram illustrates the relationship between the fundamental properties and the identity of **(R)-(+)-1-Phenyl-1-propanol**.



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Core Properties of **(R)-(+)-1-Phenyl-1-propanol**

Experimental Protocols

4.1. Determination of Enantiomeric Excess via Chiral HPLC

The enantiomeric purity of **(R)-(+)-1-Phenyl-1-propanol** is a critical parameter. A standard method for its determination is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

- Column: Chiralcel OD-H or equivalent chiral column.
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may be optimized for better separation.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: A dilute solution of the compound in the mobile phase.
- Expected Outcome: The two enantiomers, **(R)-(+)-1-Phenyl-1-propanol** and **(S)-(-)-1-Phenyl-1-propanol**, will exhibit different retention times, allowing for their quantification and the calculation of the enantiomeric excess.

4.2. Structural Elucidation via NMR Spectroscopy

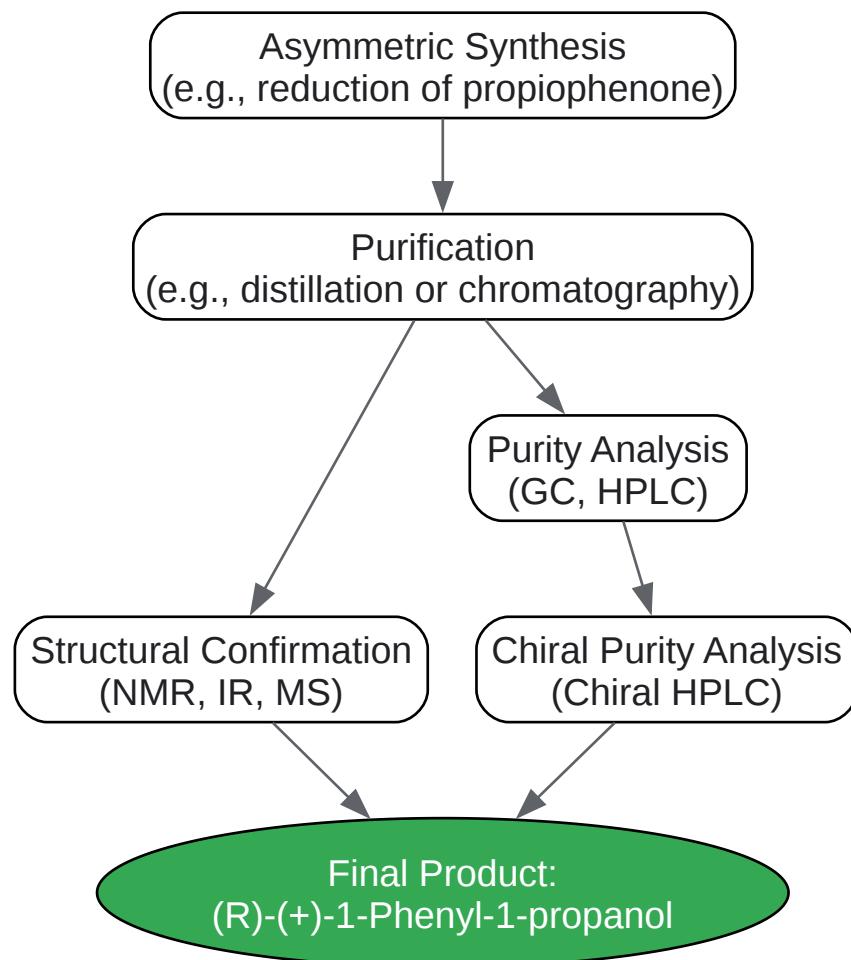
Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the chemical structure.

- ^1H NMR (in CDCl_3):
 - δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
 - δ 4.59 (t, 1H): Methine proton (CH-OH).
 - δ 2.45 (br s, 1H): Hydroxyl proton (OH).

- δ 1.70-1.90 (m, 2H): Methylene protons (CH_2).
- δ 0.90 (t, 3H): Methyl protons (CH_3).
- ^{13}C NMR (in CDCl_3):
 - δ 144.9, 128.4, 127.3, 126.0: Aromatic carbons.
 - δ 76.2: Methine carbon (CH-OH).
 - δ 31.9: Methylene carbon (CH_2).
 - δ 10.1: Methyl carbon (CH_3).

Experimental Workflow

The general workflow for the synthesis and analysis of **(R)-(+)-1-Phenyl-1-propanol** is depicted below.



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Synthesis and Analysis Workflow

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